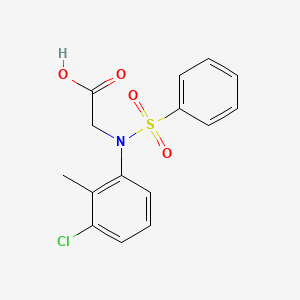

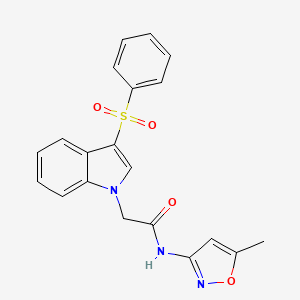

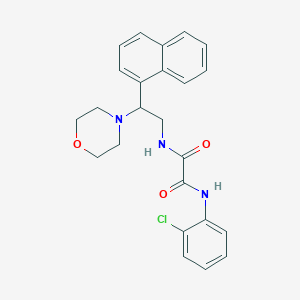

![molecular formula C17H17N3O B2763424 N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide CAS No. 488099-82-7](/img/structure/B2763424.png)

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Polymerization

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide and related compounds have been used in the synthesis of novel aromatic polyimides. These compounds were polymerized with various acid anhydrides, leading to polymers soluble in organic solvents and exhibiting high thermal stability, as demonstrated in a study by Butt et al. (2005) (Butt et al., 2005).

Anticancer Potential

The compound (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, structurally related to this compound, was discovered as a potent kinesin spindle protein inhibitor with significant anticancer properties. This compound, referred to as AZD4877, arrested cancer cells in mitosis, leading to cell death, as reported by Theoclitou et al. (2011) (Theoclitou et al., 2011).

Chromatography in Pharmaceutical Analysis

In pharmaceutical analysis, related benzimidazole derivatives have been used in high-performance liquid chromatography methods. Al-Kurdi et al. (1999) developed a method for determining mebendazole and its degradation product in pharmaceutical forms, using a similar chemical structure (Al-Kurdi et al., 1999).

Corrosion Inhibition

Benzimidazole derivatives, like this compound, have been studied for their potential as corrosion inhibitors. Obot and Obi-Egbedi (2010) used Density Functional Theory to analyze benzimidazole and its derivatives, finding properties relevant to corrosion inhibition (Obot & Obi-Egbedi, 2010).

Organocatalysis

Compounds related to this compound have been explored as organocatalysts in chemical reactions. Kelemen et al. (2011) reported that an ionic liquid containing a carbene based on a similar structure acted as a catalyst in various organic reactions (Kelemen et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE are currently unknown

Biochemical Pathways

The biochemical pathways affected by N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE are currently unknown . Understanding the affected pathways and their downstream effects requires knowledge of the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE’s action are currently unknown . These effects can be determined once the compound’s targets, mode of action, and affected biochemical pathways are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Cellular Effects

Some benzimidazole derivatives have been shown to inhibit proliferation of tumor cell lines in a dose and cell line specific manner .

Molecular Mechanism

Benzimidazole derivatives have been reported to interact with various biomolecules, potentially influencing gene expression, enzyme activation or inhibition, and binding interactions .

properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-7-9-13(10-8-11)17(21)18-12(2)16-19-14-5-3-4-6-15(14)20-16/h3-10,12H,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHXLOULBDTUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

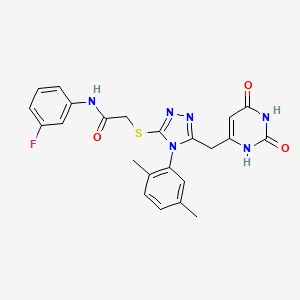

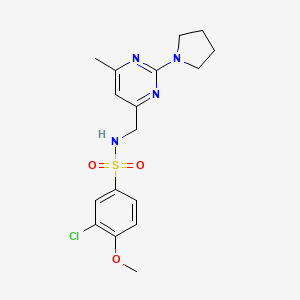

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)

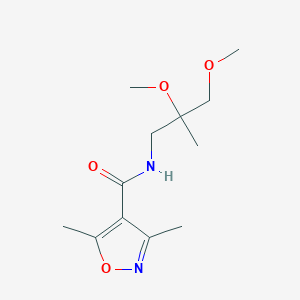

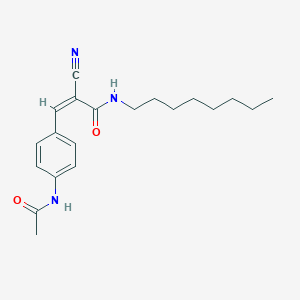

![Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763345.png)

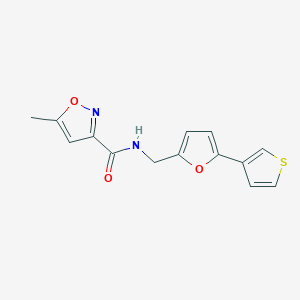

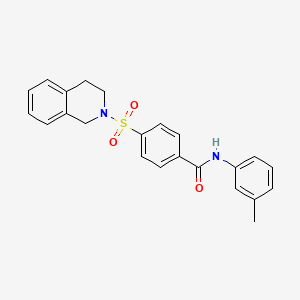

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)

![5-Methyl-3-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2763358.png)

![1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2763362.png)